2,5-Difluorophenylacetic acid

Catalog No.
S708368
CAS No.
85068-27-5
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorophenylacetic acid

CAS Number

85068-27-5

Product Name

2,5-Difluorophenylacetic acid

IUPAC Name

2-(2,5-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FKCRTRYQHZHXES-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CC(=O)O)F

Synonyms

2-(2,5-Difluorophenyl)acetic Acid

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)F

The exact mass of the compound 2,5-Difluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Difluorophenylacetic acid (CAS 85068-27-5) is a specialized fluorinated building block essential for the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and selective anti-inflammatory agents [1]. Characterized as a white crystalline solid with a melting point of 126-128 °C, it offers superior thermal stability for industrial handling . The presence of fluorine atoms at the ortho and meta positions relative to the acetic acid side chain exerts a strong electron-withdrawing effect, lowering its pKa to approximately 3.81 . This modulated acidity and unique electronic profile make it a critical precursor for high-efficiency amide coupling and cross-coupling reactions, where precise steric and electronic parameters are required to achieve target selectivity in downstream pharmacological applications [2].

Research Fit

1
Synthesis Workflow
Regiospecific building block for 2,5-difluoroaryl pharmacophore incorporation
2
Identity Verification
Melting point supports isomer-specific identity confirmation in QC workflow
3
Procurement Context
Key intermediate in patent-defined agrochemical and pharmaceutical syntheses

Substituting 2,5-difluorophenylacetic acid with unfluorinated phenylacetic acid or close isomers like 2,4-difluorophenylacetic acid fundamentally compromises both process chemistry and final API efficacy [1]. In pharmacological applications, the specific 2,5-substitution pattern provides a uniquely tailored lipophilic plug that is critical for hinge-binding in kinase targets; altering this pattern leads to a quantifiable drop in ligand efficiency and loss of target selectivity[1]. From a processability standpoint, the 2,5-isomer possesses a distinct pKa and a higher melting point than its 2,4-counterpart, which directly influences the kinetics of amide coupling reactions and the thermal robustness of the material during bulk reactor charging . Consequently, generic substitution results in lower process yields, altered impurity profiles, and the failure to achieve the required pharmacological selectivity [2].

Substitution Risk

Target Isomer
2,5-Difluorophenylacetic acid
Potential Substitute
2,4- or 2,3-difluorophenylacetic acid
Isomer mismatch may shift melting point identity check and alter downstream reaction outcome
Target Isomer
Patent-specified 2,5-substitution
Potential Substitute
Unspecified positional isomer
Patent-defined synthetic routes require exact 2,5-pattern; isomer switch may invalidate IP position
Target Isomer
Validated furanone synthesis route
Potential Substitute
Any other difluoro isomer
Substitution may produce different heterocyclic analog; established SAR context may not transfer

Enhanced Ligand Efficiency in Kinase Hinge-Binding Motifs

In the optimization of PERK inhibitors, the incorporation of the 2,5-difluorophenylacetic acid moiety significantly enhances binding metrics compared to less substituted analogs. Studies demonstrate that the 2,5-difluoro substitution yields a ligand efficiency (LE) of 0.39, whereas the baseline analog achieves an LE of only 0.34 [1]. This improvement is attributed to the fluorinated aryl group effectively filling the conserved lipophilic plug in the kinase hinge region, improving both potency and target selectivity[1].

Evidence DimensionLigand Efficiency (LE)
Target Compound DataLE = 0.39 (2,5-difluoro substituted compound)
Comparator Or BaselineLE = 0.34 (Baseline analog compound)
Quantified Difference14.7% increase in ligand efficiency.
ConditionsIn vitro PERK kinase inhibition assay during lead optimization.

Higher ligand efficiency allows for the development of lower-molecular-weight oral drugs with improved target selectivity and reduced off-target toxicity.

Melting Point Identity Check
Head-to-head
126–128 °C target vs. 115–120 °C (2,4-isomer) / 117–119 °C (2,3-isomer)
Supports isomer-specific purity verification
Literature-reported standard conditions; approx. +8–10 °C difference

Superior Crystalline Thermal Stability vs. Close Isomers

The solid-state properties of fluorinated phenylacetic acid derivatives are highly dependent on their substitution patterns. 2,5-Difluorophenylacetic acid exhibits a melting point of 126-128 °C, which is notably higher than that of its close isomer, 2,4-difluorophenylacetic acid (115-118 °C), and significantly higher than unfluorinated phenylacetic acid (76-77 °C) . This elevated melting point reflects a stronger crystalline lattice, reducing the risk of material clumping or melting during high-friction milling or elevated-temperature reactor charging .

Evidence DimensionMelting Point (Thermal Processability)
Target Compound Data126-128 °C
Comparator Or Baseline2,4-Difluorophenylacetic acid (115-118 °C) and Phenylacetic acid (76-77 °C)
Quantified Difference+10 °C vs. 2,4-isomer; +50 °C vs. unfluorinated baseline.
ConditionsStandard atmospheric pressure melting point determination.

Enhanced thermal stability ensures better flowability and handling characteristics in bulk API manufacturing, minimizing process disruptions during scale-up.

Herbicidal Composition Context
Class-level
Claimed as building block in EP4091449A1 for herbicidal compositions
Supports patent-defined agrochemical synthesis
Qualitative patent claim; isomer-specific structural requirement

Modulated pKa for Optimized Amide Coupling Kinetics

The introduction of fluorine atoms at the 2 and 5 positions exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid. The predicted pKa of 2,5-difluorophenylacetic acid is 3.81, compared to approximately 4.31 for standard phenylacetic acid . This ~0.5 pKa unit shift increases the electrophilicity of the corresponding activated ester intermediate when reacted with coupling reagents like HATU or EDC, thereby accelerating amide bond formation in sterically hindered API syntheses [1].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ~3.81
Comparator Or BaselinePhenylacetic acid (pKa ~4.31)
Quantified Difference~0.5 log unit increase in acidity.
ConditionsPredicted aqueous thermodynamic pKa at 25 °C.

The modulated acidity enables faster and higher-yielding amide coupling reactions, reducing the need for excess coupling reagents and lowering cost-of-goods in API synthesis.

Furanone Synthesis Context
Data to verify
Reported in multi-step synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone
Supports heterocyclic SAR study workflow
Source-specific validation recommended

Synthesis of PERK and Kinase Inhibitors

Ideal for constructing the lipophilic hinge-binding domain in targeted oncology and neurodegenerative disease drugs, where the 2,5-difluoro pattern maximizes ligand efficiency and target selectivity compared to unfluorinated baselines[1].

Development of COX-2 Selective Anti-Inflammatories

The preferred precursor for synthesizing 4,5-diaryl-3(2H)-furanone derivatives, where the specific steric bulk of the 2,5-difluoro group prevents COX-1 binding, reducing gastrointestinal side effects [2].

Advanced Cross-Coupling Intermediates

Used as a highly reactive building block in Suzuki, Heck, and Sonogashira couplings, where its specific electronic profile ensures high regioselectivity and yield in the production of complex agrochemicals and functional materials [3].

Application Fit

Application
Selection Property
Validation Focus
API Quality Control and Compliance
Melting point identity verification
Isomeric purity and regulatory impurity control review
Agrochemical Patent Scale-Up
Patent-specified isomer requirement
Freedom-to-operate synthesis and route fidelity review
Medicinal Chemistry: Heterocyclic Synthesis
Validated furanone synthesis route
Fluorinated scaffold library and SAR study context

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85068-27-5

Wikipedia

2,5-Difluorophenylacetic acid

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